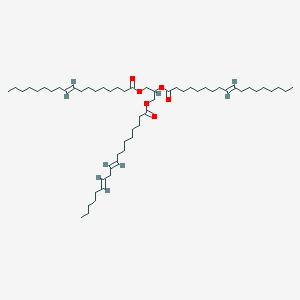
1,2-Dioleoyl-3-linoleoyl-rac-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a complex organic compound that belongs to the class of esters. This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural oils and fats. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol typically involves esterification reactions. One common method is the reaction of glycerol with three different fatty acids: octadeca-9,12-dienoic acid, octadec-9-enoic acid, and octadec-9-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes as catalysts is also explored to make the process more environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
1,2-Dioleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄) are used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated esters, and saturated esters, depending on the reaction conditions and reagents used.
科学研究应用
1,2-Dioleoyl-3-linoleoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Research is conducted on its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics, lubricants, and biodegradable plastics.
作用机制
The mechanism of action of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include enzymes involved in lipid metabolism and receptors on the cell surface.
相似化合物的比较
Similar Compounds
Glycerol tristearate: A similar ester with saturated fatty acids.
Glycerol trioleate: An ester with three oleic acid molecules.
Glycerol tripalmitate: An ester with palmitic acid.
Uniqueness
The uniqueness of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in its combination of unsaturated fatty acids, which imparts distinct physical and chemical properties. These properties make it particularly useful in research related to lipid metabolism and membrane dynamics.
属性
分子式 |
C57H102O6 |
|---|---|
分子量 |
883.4 g/mol |
IUPAC 名称 |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16+,28-25+,29-26+,30-27+ |
InChI 键 |
JTMWOTXEVWLTTO-CGFQLDJTSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















